molecular formula C6H14O12P2 B1217997 1,6-di-O-phosphono-D-tagatose CAS No. 55529-38-9

1,6-di-O-phosphono-D-tagatose

Cat. No.: B1217997
CAS No.: 55529-38-9
M. Wt: 340.12 g/mol
InChI Key: XPYBSIWDXQFNMH-PQLUHFTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Keto-D-tagatose 1,6-bisphosphate is a D-tagatose 1,6-bisphosphate. It derives from a keto-D-tagatose.

Scientific Research Applications

Enzymatic Reactions and Biotransformation

1,6-di-O-phosphono-D-tagatose plays a crucial role in enzymatic processes, particularly involving aldolases. The enzyme tagatose-1,6-bisphosphate aldolase (TBPA) from Escherichia coli, for example, catalyzes the reversible condensation of dihydroxyacetone phosphate with glyceraldehyde 3-phosphate to produce tagatose 1,6-bisphosphate. Studies have shown that TBPA's active site is more open than its counterparts in other aldolases, suggesting its potential for modification for use in biotransformation chemistry (Hall et al., 2002).

Structural and Mechanistic Insights

Understanding the structure of enzymes involved in the metabolism of this compound provides insights into chiral discrimination by these enzymes. The crystal structures of tagatose-1,6-bisphosphate aldolase from Streptococcus pyogenes, for instance, reveal how the enzyme lacks chiral discrimination at certain hydroxyl group positions, which is crucial for the reversible cleavage of tagatose 1,6-bisphosphate (LowKam, Liotard, & Sygusch, 2010).

Synthesis and Characterization

The synthesis of D-tagatose 1,6-bisphosphate has been a subject of study, showcasing the enzyme's selectivity and efficiency in the process. For example, an enzyme purified from E. coli cells demonstrated high selectivity for the synthesis of D-tagatose 1,6-bisphosphate, providing a basis for the one-pot synthesis of this compound in significant quantities (Eyrisch, Sinerius, & Fessner, 1993).

Potential in Disease Control

Interestingly, D-tagatose, which is derived from tagatose 1,6-bisphosphate, has shown potential in controlling plant diseases, particularly downy mildews. This finding suggests its role in the development of safe fungicidal agrochemicals (Mochizuki et al., 2020).

Biotechnological Processes

This compound has implications in various biotechnological processes. Studies on enzymes like GatZ, involved in the production of tagatose from maltodextrin, have explored its application in rare sugar bioproduction, highlighting the potential of these enzymes in industrial processes (Dai et al., 2020).

Properties

CAS No.

55529-38-9

Molecular Formula

C6H14O12P2

Molecular Weight

340.12 g/mol

IUPAC Name

[(2R,3S,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] dihydrogen phosphate

InChI

InChI=1S/C6H14O12P2/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16)/t3-,5+,6-/m1/s1

InChI Key

XPYBSIWDXQFNMH-PQLUHFTBSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O

SMILES

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O

55529-38-9

Synonyms

D-tagatose 1,6-diphosphate
tagatose 1,6-diphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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